5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
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Overview
Description
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol: is a complex organic compound that belongs to the class of phenylmorpholines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Formation of Intermediates: The initial step involves the preparation of boronic acid derivatives of the chlorophenyl and methoxyphenyl groups.
Coupling Reaction: The intermediates are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Final Product Formation: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Amino derivatives and thiol-substituted compounds.
Scientific Research Applications
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Another phenylmorpholine derivative with similar structural features.
Aminopyrimidines: A class of compounds that includes pyrimidine substituted by at least one amino group.
Uniqueness
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-29-21-8-4-5-9-22(21)31-23-13-26-15-27-24(23)18-11-10-17(12-20(18)28)30-14-16-6-2-3-7-19(16)25/h2-13,15,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKEFZVJRAMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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